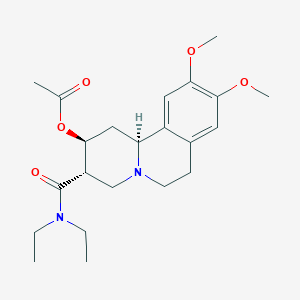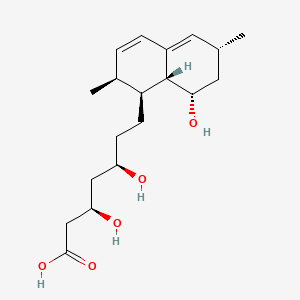
monacolin J acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monacolin J acid is a polyketide obtained by hydrolysis of the pyranone ring of monacolin J. It has a role as a fungal metabolite. It is a polyketide, a hydroxy monocarboxylic acid and a member of hexahydronaphthalenes. It derives from a monacolin J. It is a conjugate acid of a monacolin J carboxylate.
Applications De Recherche Scientifique
Biotechnological Production
Monacolin J, a key precursor for the synthesis of simvastatin, is traditionally produced through alkaline hydrolysis of lovastatin by Aspergillus terreus. Advances in biotechnology have enabled the direct bioproduction of monacolin J, bypassing the need for multistep chemical processes. This development represents a significant step towards environmentally friendly and efficient production methods for this important compound. The introduction of a lovastatin hydrolase from Penicillium chrysogenum into an industrial strain of A. terreus has been shown to produce monacolin J with high efficiency, transforming approximately 95% of biosynthesized lovastatin into monacolin J through single-step fermentation. This method not only simplifies the production process but also reduces environmental impact, making the complete bioproduction of simvastatin more feasible and sustainable (Huang et al., 2017).
Enhancement of Production Efficiency
Further optimization of monacolin J production has been achieved through metabolic engineering of A. terreus. By blocking the biosynthesis of lovastatin and overexpressing specific transcription factors, researchers have successfully increased the titer of monacolin J to 5.5 g L-1 without any lovastatin residue. This approach not only enhances the production yield but also improves the fermentation robustness, significantly streamlining the downstream separation process and eliminating the need for alkaline hydrolysis (Huang et al., 2019).
Novel Derivatives and Therapeutic Applications
Research has also focused on the semisynthesis of novel monacolin J derivatives to explore their potential therapeutic applications. By attaching different side chains to the C8 hydroxyl residue of monacolin J, researchers have created new statins with varying degrees of hypocholesterolemic and neuroprotective activities. One derivative, in particular, demonstrated a very low IC50 for 3-hydroxy-3-methylglutaryl CoA reductase and a high protection rate against oxidative-stress-induced neuron cell death, highlighting the potential of monacolin J derivatives in developing new treatments for cholesterol-related diseases and neurodegenerative conditions (Campoy et al., 2010).
Fermentation Optimization for Drug Production
Another area of research has been the use of methylotrophic yeast for the de novo production of monacolin J and lovastatin from methanol. By assembling and optimizing biosynthetic pathways in Pichia pastoris, researchers have successfully produced significant yields of these compounds directly from methanol. This innovative approach not only provides a new method for producing monacolin J and lovastatin but also highlights the potential of methylotrophic yeast in the industrial production of complex pharmaceuticals from one-carbon substrates, such as methanol (Liu et al., 2018).
Propriétés
Formule moléculaire |
C19H30O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C19H30O5/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24)/t11-,12-,14+,15+,16-,17-,19-/m0/s1 |
Clé InChI |
FJQFRDAWQRBFCG-IRUSZSJRSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O)O |
SMILES canonique |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)
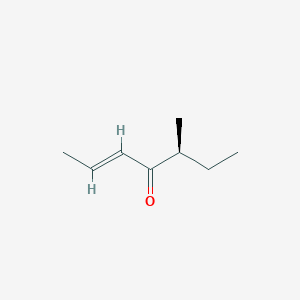
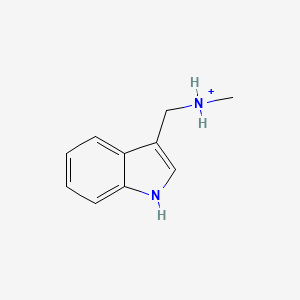
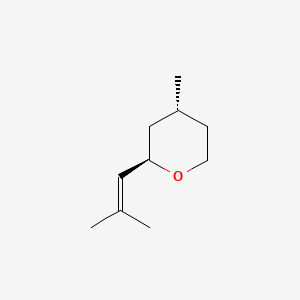
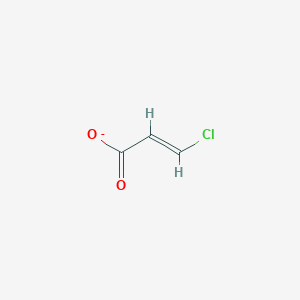

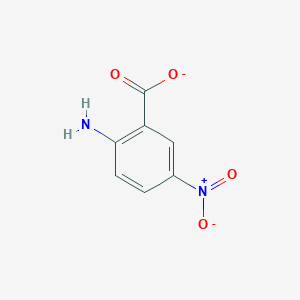
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)
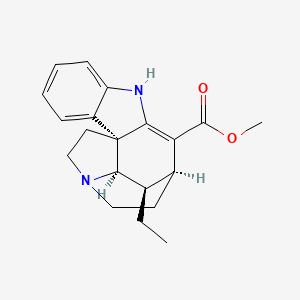


![TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1242041.png)
